SEL120-34A
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6,7-dibromo-5-methyl-2-piperazin-1-yl-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18Br2N4/c1-9-11(16)12(17)10-3-2-6-21-14(10)13(9)19-15(21)20-7-4-18-5-8-20/h18H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSBMCTDYWXIBLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C3=C(CCCN3C(=N2)N4CCNCC4)C(=C1Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18Br2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1609522-33-9 | |
| Record name | SEL120-34A free base | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1609522339 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SEL120-34A FREE BASE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6LGR0RYY5Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular Mechanism of Action and Target Engagement of Sel120 34a
Selective Inhibition of CDK8/Cyclin C and CDK19/Cyclin C Kinase Activities
SEL120-34A has been characterized as a potent and selective inhibitor of the CDK8/Cyclin C and CDK19/Cyclin C kinase complexes. selleckchem.commedchemexpress.commedchemexpress.com Its inhibitory activity is ATP-competitive. medchemexpress.commedchemexpress.com
Profiling of Enzymatic Inhibition and Binding Affinities
Studies have determined the half-maximal inhibitory concentration (IC₅₀) and dissociation constant (Kᵈ) values for this compound against CDK8/CycC and CDK19/CycC. This compound inhibits the kinase activity of CDK8/CycC with an IC₅₀ of 4.4 nM. nih.govselleckchem.commedchemexpress.com For the CDK19/CycC complex, the IC₅₀ is 10.4 nM. nih.govselleckchem.commedchemexpress.com The dissociation constant (Kᵈ) for the CDK8 protein has been estimated at 3 nM. nih.govmedchemexpress.com These values indicate a high binding affinity and potent enzymatic inhibition of both CDK8 and CDK19. nih.govmedchemexpress.com Competitive binding assays using ATP-desthiobiothin probes in cell lysates have further demonstrated that this compound effectively binds to CDK8 in a dose-dependent manner. nih.govresearchgate.net
| Kinase Complex | IC₅₀ (nM) | Kᵈ (nM) |
|---|---|---|
| CDK8/Cyclin C | 4.4 | 3 |
| CDK19/Cyclin C | 10.4 | - |
Comparative Selectivity against Other Cyclin-Dependent Kinases
This compound exhibits a high degree of selectivity for CDK8 and CDK19 compared to many other members of the CDK family. In single-point inhibition assays conducted at 1 µM concentration, this compound did not significantly inhibit CDK1, CDK2, CDK4, CDK5, CDK6, or CDK7 in vitro. nih.govselleckchem.commedchemexpress.comresearchgate.net While it showed some activity against CDK9, the calculated IC₅₀ was 1070 nM, indicating over 200-fold selectivity for CDK8 compared to CDK9. nih.govselleckchem.commedchemexpress.comresearchgate.net
| Kinase Name | % Remaining Activity at 1 µM this compound | IC₅₀ (nM) |
|---|---|---|
| CDK8/CycC | 2 | 4.4 |
| CDK19/CycC | - | 10.4 |
| CDK1 | No significant inhibition | >1000 |
| CDK2 | No significant inhibition | >1000 |
| CDK4 | No significant inhibition | >1000 |
| CDK5 | No significant inhibition | >1000 |
| CDK6 | No significant inhibition | >1000 |
| CDK7 | No significant inhibition | >1000 |
| CDK9/CycT1 | 15 | 1070 |
Note: "% Remaining Activity" data for kinases other than CDK8/CycC and CDK9/CycT1 were reported as "no significant inhibition" at 1 µM. nih.govselleckchem.comresearchgate.net
Structural Analysis of this compound Binding to CDK8
Structural analysis, particularly through X-ray crystallography, has provided detailed insights into how this compound interacts with CDK8. nih.govnih.govresearchgate.netryvu.comomicsdi.orgresearchgate.net
X-ray Crystallographic Insights into Inhibitor-Kinase Complex Formation
A crystal structure of the human CDK8/CycC complex bound to this compound has been resolved at a resolution of 2.8 Å. nih.govresearchgate.net This structural data confirms that this compound binds to the ATP binding site of CDK8. nih.govresearchgate.net
Characterization of Specific Molecular Interactions (e.g., Halogen Bonds, Hydrophobic Complementarities)
The crystal structure reveals several specific molecular interactions between this compound and CDK8. This compound functions as a type I inhibitor, interacting with the protein's hinge region and exhibiting hydrophobic complementarities within the front pocket. nih.govnih.govryvu.com Two bromine atoms on this compound form halogen bonds with the carbonyl group of Asp 98 and the backbone NH of Ala 100 in the CDK8 hinge region. nih.govresearchgate.netryvu.com Additionally, one bromine atom interacts with the π-system of Tyr 99. nih.govresearchgate.net An ionic interaction with Asp 173 has also been noted as contributing to the favorable affinity of this compound to CDK8. nih.gov
Binding Conformation within the ATP Binding Site
This compound binds to CDK8 in the DMG-in conformation, which is similar to previously reported structures of CDK8/CycC complexes. nih.govresearchgate.net This binding mode within the ATP binding site is characteristic of type I kinase inhibitors, which target the active conformation of the enzyme. researchgate.netscispace.com The high shape complementarity of this compound with the CDK8 binding pocket, along with the specific interactions described, contributes to its potent affinity. nih.gov
Epigenetic and Transcriptional Regulatory Modulations by this compound
Impact on Mediator Complex Association and Transcriptional Control
CDK8 and CDK19 are components of the CDK8 submodule, which reversibly associates with the core Mediator complex. mdpi.com This association is crucial for regulating transcription by bridging transcription factors, chromatin modifiers, promoters, and enhancers to RNA Polymerase II. mdpi.com this compound, by inhibiting CDK8 and CDK19, influences the function of the Mediator complex and subsequently impacts gene expression programs. nih.govmdpi.comashpublications.org The mechanism of action of this compound is facilitated through complex transcriptional effects linked to the Mediator complex. ryvu.comryvu.com
Regulation of Signal Transducer and Activator of Transcription (STAT) Protein Phosphorylation
A key mechanism of action of this compound involves the regulation of STAT protein phosphorylation. nih.govoncotarget.commdpi.comnih.gov
Inhibition of STAT1 Serine 727 (S727) and STAT5 Serine 726 (S726) Phosphorylation
This compound has been shown to inhibit the phosphorylation of STAT1 at serine 727 (S727) and STAT5 at serine 726 (S726) in cancer cells in vitro. nih.govoncotarget.comselleckchem.comnih.govresearchgate.nettandfonline.com These serine phosphorylation sites are known targets of CDK8. mdpi.com This inhibition of serine phosphorylation occurs without significant changes in the tyrosine phosphorylation sites of STAT proteins, which are directly regulated by JAK kinases. oncotarget.comaacrjournals.orgresearchgate.net
Data illustrating the effect of this compound on STAT phosphorylation:
| Protein | Phosphorylation Site | Effect of this compound |
| STAT1 | Serine 727 (S727) | Inhibition |
| STAT1 | Tyrosine 701 (Y701) | No significant change |
| STAT5 | Serine 726 (S726) | Inhibition |
| STAT5 | Tyrosine 694 (Y694) | No significant change |
Differential Cellular Activity Correlated with STAT Phosphorylation Status
The efficacy of this compound has been correlated with the phosphorylation status of STAT proteins, particularly STAT5 S726. nih.govryvu.comnih.gov Studies have indicated differential activity of this compound on cells positive for phosphorylated STAT1 S727 and STAT5 S726. nih.govoncotarget.com Treatment with this compound resulted in differential efficacy on acute myeloid leukemia (AML) cells with elevated STAT5 S726 levels and stem cell characteristics. nih.govnih.govaacrjournals.orgresearchgate.net In contrast, resistant cells were negative for activated STAT5 and showed lineage commitment. nih.govnih.govaacrjournals.orgresearchgate.net Sensitivity to this compound in AML cells correlates with the presence of STAT5 S726 and STAT1 S727 phosphorylation. nih.govoncotarget.comryvu.com
Influence on NUP98-HOXA9-Dependent Transcriptional Programs
Regulation of NUP98-HOXA9-dependent transcription has been observed as a dominant mechanism of action for this compound in vivo, particularly in AML. nih.govnih.govaacrjournals.orgresearchgate.net Gene set enrichment analysis for this compound-related transcriptional changes in vivo showed high enrichment of genes involved in the leukemic transformation of human hematopoietic cells by the NUP98-HOXA9 chimeric protein. nih.gov This genetic rearrangement is a prototype for NUP98 fusions in AML, where STAT5 transcription often plays a dominant role. nih.gov
Alteration of Interferon-Responsive Gene Expression Profiles
This compound treatment can alter interferon-responsive gene expression profiles. nih.govselleckchem.com In vitro studies suggest that this compound inhibits IFN-dependent gene expression, although these effects may be modest and transient, indicating that CDK8 might not be the primary driver of STAT-dependent transcription in IFN-stimulated cancer cells in vitro. nih.gov However, transcriptome profiling in vivo has revealed specific alterations in interferon-responsive genes after this compound treatment. nih.gov this compound has been shown to inhibit the expression of several STAT1-dependent genes in colorectal cancer cell lines stimulated by various cytokines and growth factors. aacrjournals.org These findings were supported by CDK8 siRNA knockdown experiments and chromatin immunoprecipitation studies showing CDK8 occupancy on the promoters of genes regulated by this compound. aacrjournals.org Further analysis of significantly altered genes in vivo revealed that those with reduced expression belonged to the interferon I pathway and type I interferon-mediated signaling pathway terms. aacrjournals.org This subset of STAT-regulated genes was characterized as an interferon-related DNA damage resistance signature (IRDS). aacrjournals.org
Repression of Mitogen-Induced Immediate Early Response (IER) Genes
This compound has been shown to inhibit the expression of mitogen-induced immediate early response (IER) genes. nih.govflybase.orgnih.govciteab.com Studies have indicated the involvement of CDK8 in IER gene expression under mitogen stimulation. nih.gov In experiments using quiescent HCT-116 colorectal carcinoma cells, treatment with this compound followed by stimulation with Fetal Bovine Serum (FBS) substantially repressed the inducible expression of well-established IER genes, specifically EGR1 and FOS. nih.govciteab.com This repression was observed to be dose-dependent at the mRNA level following FBS stimulation. nih.govciteab.com
Modulation of Gene Expression Signatures Associated with DNA Damage Resistance
This compound alters the expression of gene signatures associated with DNA damage resistance. mims.comharvard.edunih.govnih.gov Specifically, it has been found to alter the expression of interferon-related DNA damage resistance signature (IRDS) genes in colorectal cancer cells. mims.comharvard.edunih.gov IRDS is recognized as a prosurvival pathway that has been correlated with resistance to radiation and chemotherapy in various tumors. harvard.edu
Transcriptome profiling studies have revealed that genes with reduced expression following treatment with this compound belong to terms associated with the interferon I pathway and type I interferon-mediated signaling pathway. mims.comharvard.edu This subset of STAT-regulated genes has been characterized as the interferon-related DNA damage resistance signature. mims.comharvard.edu
The mechanism by which this compound modulates these signatures involves the inhibition of serine phosphorylation of STAT1 at S727 and STAT5 at S726. nih.govnih.govnih.govnih.govciteab.com While Ruxolitinib, a JAK2 inhibitor, affects tyrosine phosphorylation of STAT1 and STAT5, this compound specifically inhibits serine phosphorylation at these sites. nih.govciteab.com This inhibition of P-STAT1/5 at serine sites by this compound is sufficient to repress the expression of selected STAT-dependent genes, including IRDS genes such as IRF-8 and ISG15. ontosight.ai
Research findings indicate that IRDS genes regulated by this compound can be induced in vivo through distinct mechanisms, including the transfer of non-coding RNA-loaded exosomes from stromal cells to cancer cells and the secretion of low levels of interferons by tumor-infiltrating macrophages and stromal cells. ontosight.ai The silencing of IRDS genes has been shown to resensitize triple-negative breast cancer (TNBC) cells to chemo and radiotherapy in vitro and in vivo. ontosight.ai Consistently, this compound has demonstrated potent cytotoxic synergy with standard-of-care drugs in colorectal cancer, particularly in cells stimulated with interferons. harvard.edu
Preclinical Efficacy and Anti Neoplastic Activity of Sel120 34a
Efficacy in Hematological Malignancies
Preclinical studies have demonstrated the potential of SEL120-34A as a therapeutic agent for hematological cancers, with a significant focus on Acute Myeloid Leukemia (AML). frontiersin.orgselleckchem.com The compound has shown potent activity in various AML models, suggesting its promise in targeting the molecular drivers of this disease. frontiersin.orgmdpi.com
Acute Myeloid Leukemia (AML) Models
This compound has exhibited significant efficacy in a range of AML models, from established cell lines to patient-derived xenografts, highlighting its potential as a targeted therapy for this aggressive malignancy. nih.govresearchgate.netashpublications.org
This compound has demonstrated potent in vitro anti-leukemic activity across a panel of human AML cell lines. medchemexpress.com This activity is particularly pronounced in cell lines characterized by high levels of phosphorylated STAT1 (pSTAT1 S727) and STAT5 (pSTAT5 S726), which are implicated in leukemic cell survival and proliferation. nih.govnih.govresearchgate.net The sensitivity to this compound correlates with the inhibition of this STAT phosphorylation. nih.govnih.gov
The compound has shown strong growth-inhibitory effects in several AML cell lines, including KG-1, MV4-11, SKNO-1, Oci-AML5, GDM-1, MOLM-16, and Oci-AML3. nih.govmedchemexpress.commdedge.com For instance, in the TEX cell line, which serves as a model for leukemia stem cells (LSCs), this compound inhibited cell growth with a low IC50 value of 8 nM after 10 days of culture. researchgate.netashpublications.org Similarly, in c-Kit+ AML cells, the IC50 was determined to be 119 nM after 7 days of culture. researchgate.netashpublications.org
| Cell Line | Key Characteristics | This compound Activity | Reference |
| KG-1 | STAT5 S726 positive | Sensitive to prolonged treatment | nih.govresearchgate.net |
| MOLM-13 | STAT5 S726 negative | Resistant | nih.govresearchgate.net |
| MV4-11 | FLT3-ITD positive | Sensitive, responds particularly well | nih.govmdedge.com |
| TEX | Leukemia Stem Cell (LSC) model | Growth inhibition (IC50 of 8 nM at 10 days) | researchgate.netashpublications.org |
| c-Kit+ AML cells | Murine AML model | Growth inhibition (IC50 of 119 nM at 7 days) | researchgate.netashpublications.org |
| SKNO-1 | AML cell line | Sensitive | medchemexpress.commdedge.com |
| Oci-AML5 | AML cell line | Sensitive | mdedge.com |
| GDM-1 | AML cell line | Sensitive | mdedge.com |
| MOLM-16 | AML cell line | Sensitive | medchemexpress.commdedge.com |
| Oci-AML3 | AML cell line | Sensitive | medchemexpress.commdedge.com |
The anti-leukemic activity of this compound has been validated in in vivo models of AML. In murine xenograft models using KG-1 and MV4-11 AML cell lines, oral administration of this compound led to significant tumor growth inhibition. nih.govoncotarget.com Specifically, treatment resulted in the complete arrest of KG-1-derived tumor growth and a reduction in the volume of MV4-11 tumors. nih.govoncotarget.com This in vivo efficacy was associated with the repression of STAT5 S726 phosphorylation in the tumor tissues. nih.gov
Furthermore, in a murine MLL-AF9-driven AML model, this compound treatment reduced the leukemia cell burden in both the blood and bone marrow. researchgate.netashpublications.org This was accompanied by a dose-dependent decrease in white blood cell count and spleen size. ashpublications.org
This compound has also demonstrated robust efficacy in patient-derived xenograft (PDX) models of AML. ryvu.comashpublications.org In orthotopic AML PDX models, administration of the compound reduced the tumor burden to undetectable levels, decreased splenomegaly, and promoted partial bone marrow recovery. ashpublications.org Ex vivo treatment of four AML patient-derived xenograft samples with this compound resulted in a significant decrease in the number of AML cells and an increase in apoptotic cells. researchgate.netashpublications.org
| Model Type | Cell Line/Origin | Key Findings | Reference |
| Murine Xenograft | KG-1 | Completely arrested tumor growth | nih.govoncotarget.com |
| Murine Xenograft | MV4-11 | Reduced tumor volume, repression of oncogenic MCL-1 | nih.govfrontiersin.orgoncotarget.com |
| Murine AML Model | MLL-AF9 driven | Reduced leukemia burden in blood and bone marrow, granulocytic differentiation | researchgate.netashpublications.org |
| Patient-Derived Xenograft (PDX) | CD34+ AML | Robust efficacy, reduced tumor burden to undetectable levels | ryvu.comashpublications.org |
| Ex Vivo Patient Samples | AML Patient Cells | Decreased number of AML cells, increased apoptosis | researchgate.netashpublications.org |
Targeting Leukemia Stem Cell (LSC) Populations
A critical aspect of the preclinical efficacy of this compound is its ability to target leukemia stem cells (LSCs), a self-renewing population of cells responsible for disease relapse and chemoresistance. researchgate.netashpublications.orgryvu.com AML cells with LSC features, such as the expression of CD34 and high levels of STAT5 phosphorylation, are particularly sensitive to this compound. aacrjournals.orgryvu.comresearchgate.net
This compound has demonstrated selective and potent activity in CD34-positive AML models, which are enriched for LSCs. aacrjournals.orgryvu.comresearchgate.net The sensitivity of AML cell lines to this compound correlates with the expression of CD34 and the phosphorylation of STAT5 at serine 726. ryvu.com In CD34-positive AML models, this compound has been shown to be particularly effective. aacrjournals.orgryvu.comresearchgate.net For example, experiments using the CD34+ TEX cell line showed that this compound specifically depletes the CD34+ cell population. mdedge.com This suggests a targeted effect on the LSC-like population within the tumor.
Treatment with this compound induces the differentiation of LSCs, leading to a shift away from a stem-like phenotype. ryvu.comryvu.com In vivo, this compound treatment of a murine AML model resulted in the granulocytic differentiation of AML cells. researchgate.netashpublications.org This differentiation is accompanied by a decrease in the expression of LSC-associated genes, such as MEIS1 and LILRB2, and an increase in the expression of differentiation markers. mdedge.comryvu.com
Transcriptomic analysis has revealed that this compound treatment leads to the derepression of lineage commitment genes, which are typically silenced in LSCs to maintain their undifferentiated state. ashpublications.org This transcriptional reprogramming is a key mechanism by which this compound overcomes the differentiation block in AML. ashpublications.orgashpublications.org Furthermore, prolonged exposure to this compound results in a decrease in the surface expression of CD34 and an increase in the expression of the differentiation marker CD38. ryvu.com This phenotypic reprogramming from an LSC-like to a more differentiated state underscores the potential of this compound to eradicate the root of the disease. ryvu.comryvu.com
Selective Activity in CD34-Positive AML Models
Investigation of Synergistic Therapeutic Combinations with Chemotherapeutic Agents (e.g., Cytarabine)
Preclinical studies have revealed synergistic effects when this compound is combined with standard-of-care chemotherapeutic agents like cytarabine (B982). targetedonc.com In Acute Myeloid Leukemia (AML) models, this combination has shown potent induction of apoptosis. targetedonc.com A key finding is the ability of this compound to address chemotherapy resistance. Research indicates that while treatment with cytarabine can spare a population of CD34+ AML cells, which are often associated with relapse, subsequent treatment with this compound can effectively eradicate these surviving cells. targetedonc.com This suggests a powerful combination strategy where cytarabine debulks the tumor and SEL120-3A targets the residual, potentially chemo-resistant, cell populations.
Antagonism of FLT3 Inhibitor Resistance Mechanisms in AML
This compound has shown efficacy in overcoming resistance to FMS-like tyrosine kinase 3 (FLT3) inhibitors, a major clinical challenge in FLT3-mutant AML. globenewswire.com Acquired resistance to FLT3 tyrosine kinase inhibitors (TKIs) like gilteritinib (B612023) is often driven by the activation of the RAS/MAPK pathway. globenewswire.com Preclinical research, including genome-wide CRISPR interference screens, identified CDK8 as a critical node for AML cell survival when under FLT3 inhibition. globenewswire.com The addition of this compound was shown to re-sensitize multiple FLT3-mutant AML cell lines and primary patient samples to gilteritinib. globenewswire.com Furthermore, ex vivo studies on patient-derived xenografts, including samples with activating FLT3 mutations, demonstrated that this compound treatment resulted in a significant anti-leukemic effect, characterized by a decrease in AML cells and an increase in apoptosis. ashpublications.org
Impact on Monocyte-like Gene Expression and SPI1-Associated Programs
The mechanism by which this compound antagonizes TKI resistance involves the modulation of key transcriptional programs. In combination with gilteritinib, this compound was found to silence the transcriptional output of the transcription factor SPI1 (also known as PU.1), a master regulator of myeloid differentiation and a factor implicated in leukemogenesis. globenewswire.com In a different context, involving AML cells with mutant ASXL1, treatment with this compound was shown to reduce permissive chromatin marks on the SPI1 super-enhancer, contributing to a reduction in its expression. lls.org This modulation of SPI1-associated gene programs is a key component of its anti-leukemic activity.
Downregulation of Anti-Apoptotic and Differentiation Markers (e.g., MCL1, ITGAM)
A crucial aspect of this compound's activity is the transcriptional silencing of key survival genes. Multiple studies have confirmed that the compound leads to the repression of Myeloid Cell Leukemia 1 (MCL1), a critical anti-apoptotic protein of the BCL-2 family often overexpressed in AML. larvol.comryvu.com This downregulation of MCL1 is a primary mechanism through which this compound induces apoptosis in tumor cells. ashpublications.org
The effect of this compound on differentiation markers such as Integrin Subunit Alpha M (ITGAM, also known as CD11b) is linked to its ability to induce cell maturation. Preclinical studies in murine AML models show that treatment with this compound promotes granulocytic differentiation. ashpublications.org This process inherently involves the modulation of differentiation markers; for instance, KDM1A inhibition, which also promotes myeloid differentiation, leads to the transcriptional activation of ITGAM. ryvu.com Therefore, while this compound downregulates anti-apoptotic factors, its effect on differentiation markers is characterized by promoting a mature cell state, which involves their regulation as part of the differentiation program.
Myelodysplastic Syndrome (MDS) Preclinical Studies
This compound (also known as RVU120) has demonstrated significant therapeutic potential in preclinical models of Myelodysplastic Syndrome (MDS). ashpublications.orgselleckchem.com A key finding is its strong erythropoiesis-stimulating activity. selleckchem.com In studies using primary malignant stem cells isolated from MDS patients, this compound was shown to induce erythroid differentiation. selleckchem.comresearchgate.net This effect is particularly noted in patients with existing differentiation defects. ashpublications.org The mechanism appears to involve the induction of STAT5-GATA1-dependent transcription. selleckchem.com Transcriptomic and functional analyses have confirmed that this compound enhances the erythroid potential in CD34+ bone marrow cells from MDS patients. ashpublications.orgresearchgate.net These findings provide a strong preclinical rationale for its development as a treatment for anemia in patients with lower-risk MDS. targetedonc.comselleckchem.com Additionally, results from patient-derived samples suggest that response may be linked to specific genetic backgrounds, such as the presence of ASXL1 mutations, indicating a potential for patient stratification. ashpublications.orgresearchgate.net
Mantle Cell Lymphoma Preclinical Investigations
Preclinical investigations have indicated that this compound is active against Mantle Cell Lymphoma (MCL). In a broad screening across a panel of cancer cell lines, this compound demonstrated its most potent activity in hematological malignancies, with MCL models being among the sensitive lines. While development has focused more on AML and MDS, early development plans for the compound did include MCL, suggesting recognized preclinical efficacy in this area. pharmaceutical-technology.com
Efficacy in Solid Tumor Models
In addition to hematological cancers, this compound has been evaluated in preclinical models of solid tumors. Studies have shown its activity in colorectal cancer (CRC) cell lines, such as HCT-116. nih.gov In these cells, this compound inhibits the phosphorylation of STAT1 and represses the expression of interferon (IFN)-responsive genes. nih.gov It also inhibits the mitogen-induced expression of immediate early response (IER) genes like EGR1 and FOS in CRC cells. nih.gov These findings demonstrate that the compound can modulate key signaling pathways relevant to the growth of solid tumors. This preclinical activity supported the initiation of clinical trials for this compound in patients with advanced solid tumors. larvol.com
Data Tables
Table 1: Preclinical Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Key Finding | Reference(s) |
|---|---|---|---|
| KG-1 | Acute Myeloid Leukemia (AML) | Sensitive to this compound; inhibition of STAT5 S726 phosphorylation; tumor growth arrest in xenografts. | nih.gov |
| MV-4-11 | Acute Myeloid Leukemia (AML) | Sensitive to this compound; repression of MCL-1; reduced tumor volume in xenografts. | larvol.comryvu.com |
| MOLM-14 | Acute Myeloid Leukemia (AML) | Used in FLT3 inhibitor resistance models; re-sensitized to gilteritinib by this compound. | globenewswire.com |
| HCT-116 | Colorectal Cancer (CRC) | Inhibition of IFN-γ-induced STAT1 phosphorylation; repression of IER genes. | nih.gov |
| Various | Mantle Cell Lymphoma (MCL) | Demonstrated anti-proliferative activity (GI50 < 1 µM). |
Table 2: Synergistic Combinations and Biomarker Modulation
| Combination Partner | Cancer Model | Effect | Key Biomarker Modulation | Reference(s) |
|---|---|---|---|---|
| Cytarabine | Acute Myeloid Leukemia (AML) | Synergistic induction of apoptosis; eradication of chemo-resistant CD34+ cells. | N/A | targetedonc.com |
| Venetoclax (B612062) | Acute Myeloid Leukemia (AML) | Synergistic induction of apoptosis. | Targets venetoclax resistance pathways (IL6/JAK/STAT3, TGF-β, PI3K/AKT/mTOR). | ashpublications.orgresearchgate.net |
| Gilteritinib (FLT3i) | FLT3-mutant AML | Overcomes TKI resistance; re-sensitizes cells to FLT3 inhibition. | Silencing of SPI1 transcriptional output. | globenewswire.com |
| Ruxolitinib | Myeloproliferative Neoplasms (MPN) | Synergistic reduction of disease manifestations in vivo. | N/A | lls.org |
Colorectal Cancer (CRC) Models
This compound, a selective, small-molecule inhibitor of Cyclin-Dependent Kinase 8 (CDK8), has been investigated for its therapeutic potential in colorectal cancer (CRC), where high expression and activity of CDK8 are considered potential drivers of malignant progression. aacrjournals.org As a kinase component of the multi-protein Mediator complex, CDK8 plays a crucial role in controlling transcription. aacrjournals.org Preclinical studies in CRC models have focused on the mechanism of action of this compound, particularly its ability to modulate signaling pathways critical for tumor survival and resistance to therapy. aacrjournals.orgresearchgate.net
In vivo studies using xenograft models of human colorectal cancer, such as HCT116 and Colo205, demonstrated that treatment with this compound led to a dose-dependent repression of STAT1 phosphorylation at the Ser727 site. aacrjournals.orgryvu.com This inhibition of STAT1 activity is a key aspect of the compound's mechanism, as STAT1-dependent gene expression is linked to cancer cell survival and treatment resistance. aacrjournals.org
A significant finding from preclinical studies is the ability of this compound to alter the expression of genes associated with the Interferon-Related DNA Damage Resistance Signature (IRDS). aacrjournals.orgresearchgate.net The IRDS is a pro-survival pathway that correlates strongly with resistance to both radiation and chemotherapy in various cancers. aacrjournals.orgryvu.com
Functional analysis of genes altered by this compound treatment in CRC tumor xenografts revealed that the compound significantly represses genes within the type I interferon signaling pathway. aacrjournals.orgresearchgate.net This set of STAT-regulated genes is a core component of the IRDS. aacrjournals.org By inhibiting CDK8, this compound effectively downregulates this resistance-conferring gene signature, suggesting a potential to overcome chemoresistance. aacrjournals.orgryvu.com This has been further supported by findings that this compound exhibits potent cytotoxic synergy with standard-of-care drugs in CRC models, especially in cells stimulated with interferons. aacrjournals.org
Table 1: Effect of this compound on Colorectal Cancer Models
| Feature | Observation in Preclinical CRC Models | Source(s) |
|---|---|---|
| Target | Cyclin-Dependent Kinase 8 (CDK8) | aacrjournals.org |
| Mechanism | Inhibits CDK8 enzymatic activity, represses STAT1 Ser727 phosphorylation | aacrjournals.orgryvu.com |
| Key Pathway | Interferon-Related DNA Damage Resistance Signature (IRDS) | aacrjournals.orgresearchgate.net |
| Effect on IRDS | Potent repression of IRDS gene expression in vivo | ryvu.com |
| Therapeutic Implication | Potential to reverse resistance to chemotherapy and radiation | aacrjournals.org |
| Combination Potential | Shows strong cytotoxic synergy with standard-of-care drugs | aacrjournals.org |
Breast Cancer Preclinical Models
The rationale for evaluating this compound in breast cancer stems from the role of CDK8 and its downstream targets, such as STAT proteins, in tumor survival pathways. ryvu.com Specifically, the STAT1/5 signaling axis has been implicated in the survival of triple-negative breast cancer (TNBC), making CDK8 an attractive therapeutic target. ryvu.com Preclinical development of this compound has included preparations for evaluation in breast cancer models. scispace.com The compound's demonstrated ability to inhibit STAT phosphorylation suggests a mechanism that could be beneficial in breast cancer subtypes dependent on this signaling pathway. nih.govresearchgate.net
Wilms' Tumor Preclinical Studies
The investigation into this compound for Wilms' tumor is based on the established role of STAT1-mediated signaling in this pediatric kidney cancer. ryvu.com Research has identified STAT1 as a component of a tumor survival pathway in Wilms' tumor cells. ryvu.com Given that this compound is a potent inhibitor of CDK8, which in turn regulates STAT1 activity through phosphorylation, the compound presents a logical candidate for preclinical investigation in this malignancy. aacrjournals.orgryvu.com While direct preclinical efficacy studies of this compound in Wilms' tumor models are not extensively detailed in available literature, its known mechanism of action provides a strong basis for its potential therapeutic application.
Therapeutic Potential in Non-Malignant Hematological Disorders
Diamond-Blackfan Anemia (DBA) Investigations
Diamond-Blackfan Anemia (DBA) is a rare inherited bone marrow failure syndrome characterized by a deficiency in red blood cell production due to a failure of erythroid progenitors to proliferate and mature. ashpublications.orgprobiologists.com Small molecule screens identified CDK8 inhibitors as potential therapeutic agents for DBA. ashpublications.org
Preclinical investigations have shown that this compound can dramatically improve the proliferation and maturation of erythroid progenitors from DBA patients. ashpublications.orgresearchgate.net In studies using CD34+ peripheral blood cells from DBA patients with various ribosomal protein gene mutations (including RPS19, RPS26, and RPL35a), this compound increased erythroid progenitor proliferation by 5- to 10-fold. ashpublications.orgresearchgate.net
Furthermore, treatment with this compound led to an increased fraction of cells expressing key markers of erythroid maturation, such as the transferrin receptor (CD71) and glycophorin A. ashpublications.orgresearchgate.net Notably, this pro-proliferative effect was specific to DBA cells, as no increase in proliferation was observed in healthy CD34+ cells treated with the inhibitor. ashpublications.orgresearchgate.net The therapeutic effect is believed to involve the modulation of gene expression, specifically the reversal of induced p53 target genes and an increase in the expression of MYC-target genes, which are crucial for proliferation. ashpublications.orgresearchgate.net These findings suggest that this compound could offer a targeted therapeutic strategy for DBA. researchgate.net
Table 2: Preclinical Efficacy of this compound in Diamond-Blackfan Anemia (DBA) Models
| Parameter | Finding | Source(s) |
|---|---|---|
| Model System | CD34+ peripheral blood cells from DBA patients (RPS19, RPS26, RPL35a mutations) | ashpublications.orgresearchgate.net |
| Effect on Proliferation | 5- to 10-fold increase in erythroid progenitor proliferation | ashpublications.orgresearchgate.net |
| Effect on Maturation | Increased fraction of CD71 and Glycophorin A positive cells | ashpublications.orgresearchgate.net |
| Mechanism of Action | Reverses induction of p53 target genes; increases expression of MYC-target genes | ashpublications.orgresearchgate.net |
| Specificity | No increase in proliferation observed in healthy CD34+ cells | ashpublications.orgresearchgate.net |
Reversal of p53-Target and MYC-Target Gene Expression Signatures
The anti-neoplastic activity of this compound is deeply rooted in its ability to modulate oncogenic transcriptional programs. As an inhibitor of Cyclin-Dependent Kinase 8 (CDK8), a key component of the Mediator complex, this compound can reverse gene expression signatures that are critical for tumor cell survival and proliferation, including those driven by the p53 and MYC pathways.
p53-Target Gene Expression
The tumor suppressor protein p53 is a crucial transcription factor that responds to cellular stress, such as DNA damage, by orchestrating the expression of genes that lead to cell-cycle arrest or apoptosis. nih.gov The CDK8 kinase has been identified as a stimulus-specific positive co-regulator of p53 target genes. nih.govresearchgate.net Research has indicated that treatment with this compound can lead to the disruption of p53 signaling. escholarship.org
While direct large-scale studies on the global reversal of p53-target gene signatures by this compound are not extensively detailed in available research, its mechanism of action through CDK8 inhibition points to a regulatory role. CDK8's involvement in the p53 pathway suggests that its inhibition can alter the expression of p53-responsive genes. nih.govresearchgate.net For instance, p53 is known to directly transactivate the expression of microRNA miR-34a, which in turn can promote apoptosis. nih.gov The interplay between CDK8 and the p53 pathway is a key aspect of its potential therapeutic effect.
MYC-Target Gene Expression
The MYC proto-oncogene is a master transcriptional regulator that is frequently deregulated in a wide range of human cancers. biorxiv.orgplos.org It drives cell proliferation, growth, and metabolism by controlling the expression of a vast network of target genes, many of which are involved in ribosome biogenesis and protein synthesis. biorxiv.orgplos.org
Inhibition of CDK family members has emerged as a strategy to counteract MYC-driven oncogenesis. For example, inhibitors of CDK9 have been shown to downregulate both MCL1 and MYC messenger RNA (mRNA) and proteins in preclinical models of Acute Myeloid Leukemia (AML). mdpi.com While this compound primarily targets CDK8, its effects intersect with pathways regulated by MYC. A significant finding is the ability of this compound to induce the transcriptional silencing of Myeloid Cell Leukemia-1 (MCL-1). mdpi.comnih.gov The repression of the oncogenic MCL-1 was specifically observed in in vivo xenograft models of MV4-11 AML tumors following treatment with this compound. nih.gov MCL-1 is a critical anti-apoptotic protein, and its downregulation is a key mechanism for inducing tumor cell death. mdpi.com The regulation of MCL-1 is complex and can be influenced by MYC activity, positioning this compound as a modulator of this critical survival pathway.
The tables below summarize the key research findings regarding the impact of this compound on these transcriptional pathways.
Table 1: Summary of this compound's Effect on Key Oncogenic Pathways
| Pathway | Molecular Target of this compound | Observed Effect on Pathway | Key Gene/Protein Affected | Reference |
|---|---|---|---|---|
| p53 Pathway | CDK8 | Disruption of signaling | p53-regulated genes | nih.govresearchgate.netescholarship.org |
| MYC Pathway | CDK8 | Transcriptional silencing of downstream target | MCL-1 | mdpi.comnih.gov |
Table 2: Detailed Research Findings on this compound Transcriptional Regulation
| Finding | Cell/Model System | Effect of this compound | Implication | Reference |
|---|---|---|---|---|
| MCL-1 Repression | MV4-11 AML Xenografts | Repression of oncogenic MCL-1 | Induction of apoptosis | nih.gov |
| MCL-1 Silencing | AML Cells | Transcriptional silencing of MCL-1 | Overcoming apoptosis resistance | mdpi.com |
| STAT1/5 Phosphorylation | Cancer Cell Lines | Inhibition of STAT1 S727 and STAT5 S726 phosphorylation | Downregulation of STAT-dependent oncogenic transcription | nih.govnih.gov |
| IER Gene Expression | HCT-116 CRC Cells | Dose-dependent inhibition of EGR1 and FOS mRNA expression | Alteration of mitogen-induced immediate early gene response | nih.govresearchgate.net |
| p53 Signaling | General Research | Disruption of MAPK and p53 signaling | Alteration of tumor suppressor pathways | escholarship.org |
Table 3: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| JSH-009 |
| RVU120 |
| MCL-1 |
| EGR1 |
Translational Development and Clinical Advancement of Sel120 34a
Preclinical Data Supporting Clinical Development Progression
Preclinical studies have provided robust support for the clinical development of SEL120-34A, particularly in the context of acute myeloid leukemia (AML) and high-risk myelodysplastic syndrome (HR-MDS) ryvu.comashpublications.org. This compound has shown significant activity in preclinical AML models, including both in vitro cell lines and in vivo xenograft models ryvu.comashpublications.orgresearchgate.netashpublications.orgryvu.com.
A key finding from preclinical research is the differential efficacy of this compound on AML cells with elevated levels of phosphorylated STAT5 S726 and stem cell characteristics nih.govnih.gov. Sensitive cell lines often show enrichment for leukemia stem cell (LSC) signatures and higher STAT5 levels ryvu.comashpublications.org. Treatment with this compound has been shown to reduce STAT5 phosphorylation in sensitive cell lines both in vitro and in vivo ryvu.comashpublications.org.
In murine and human AML models, this compound treatment resulted in reduced leukemia cell burden in blood and bone marrow, accompanied by granulocytic differentiation researchgate.netashpublications.org. Treatment of AML cells in culture consistently led to a reduction in cell number and increased apoptosis researchgate.netashpublications.org. Studies in patient-derived AML cells (PDCs) in vitro and in vivo also confirmed the efficacy of this compound, showing reduced viability, induction of apoptotic cell death, and differentiation commitment ryvu.comashpublications.orgresearchgate.net. Furthermore, this compound has demonstrated efficacy in CD34 positive AML models, which possess molecular features resembling leukemia stem cells ryvu.com.
Transcriptomic analysis of AML cells treated with this compound revealed the regulation of genes involved in lineage controlling functions ryvu.comashpublications.org. Derepression of lineage commitment genes marked with H3K27me3 was observed as one of the earliest transcriptional events in sensitive cells ryvu.comashpublications.org.
Preclinical data also suggest the potential for this compound in combination therapies, showing synergistic effects with standard-of-care cytotoxic drugs like cytarabine (B982) and the BH3 mimetic agent ABT-199 in some AML cell lines researchgate.net.
Design and Objectives of First-in-Human Clinical Trials (Phase I/Ib)
This compound (referred to as RVU120 in clinical trials) has advanced into first-in-human Phase Ib clinical trials in patients with relapsed/refractory AML and HR-MDS ryvu.comashpublications.orgryvu.comonclive.comlarvol.comryvu.com. The primary objective of these studies is to assess the safety and tolerability of SEL120 and to establish the recommended dose for further clinical development ryvu.comashpublications.orgonclive.comryvu.com.
Secondary objectives include the evaluation of preliminary anti-leukemic activity and the characterization of the pharmacokinetic profile of SEL120 ryvu.comashpublications.orgonclive.comryvu.com. Exploratory objectives focus on assessing the pharmacodynamics of SEL120 using relevant biomarkers ryvu.comashpublications.orgonclive.comryvu.com.
The CLI120-001 study (NCT04021368) is described as a first-in-human, open-label, multi-center, modified 3+3 dose escalation Phase Ib study in adult patients with relapsed or refractory AML or high-risk MDS who have received no more than 3 prior lines of therapy ryvu.comashpublications.org. Patients receive SEL120 as a single oral dose every other day for a total of 7 doses in a 21-day cycle ashpublications.orgonclive.com.
Identification and Validation of Biomarkers for Patient Stratification and Personalized Therapeutic Approaches
The identification and validation of biomarkers are crucial for patient stratification and guiding personalized therapeutic approaches with this compound nih.gov. Exploratory objectives in the Phase Ib clinical trial include the assessment of pharmacodynamics using relevant biomarkers ryvu.comashpublications.orgonclive.comryvu.com.
Phosphorylated STAT Levels (STAT1 S727, STAT5 S726) as Pharmacodynamic Biomarkers
Preclinical studies have consistently identified the phosphorylation status of STAT1 at serine 727 (S727) and STAT5 at serine 726 (S726) as key biomarkers for this compound activity nih.govselleckchem.comnih.govryvu.comresearchgate.netashpublications.orgnih.gov. This compound inhibits the phosphorylation of STAT1 S727 and STAT5 S726 in cancer cells in vitro nih.govselleckchem.comnih.gov. Differential activity of this compound has been observed in AML cells positive for phosphorylated STAT1 S727 and STAT5 S726 nih.govnih.gov. In vivo efficacy in xenotransplanted AML models correlated with significant repression of STAT5 S726 phosphorylation nih.govnih.gov. These findings support the use of phosphorylated STAT levels, particularly STAT5 pS726 and STAT1 pS727, as primary pharmacodynamic biomarkers in clinical trials ryvu.com.
Transcriptional Profiling by RNA Sequencing for Gene Set Enrichment Analysis
Transcriptional profiling, often performed by RNA sequencing, is utilized to understand the effects of this compound on gene expression and identify relevant pathways and signatures nih.govresearchgate.netashpublications.org. Gene Set Enrichment Analysis (GSEA) is a method applied to transcriptional profiling data to determine if a defined set of genes is significantly enriched in a treatment group compared to a control group nih.govsc-best-practices.org.
In preclinical studies, RNA sequencing followed by GSEA revealed a loss of LSC signatures in sensitive cells treated with this compound researchgate.netashpublications.org. Transcriptional profiling has shown selective activity of this compound on genes regulated by STATs and NUP98-HOXA9 signaling nih.govnih.gov. GSEA of cell lines sensitive to SEL120 has also shown upregulation of LSC-associated genes ryvu.com. This approach helps in understanding the mechanism of action and identifying patient populations that might benefit most from this compound treatment nih.gov.
Assessment of Immunophenotypic Changes Related to Cell Stemness and Differentiation
Assessment of immunophenotypic changes is used to evaluate the effects of this compound on cell populations, particularly those related to stemness and differentiation ryvu.comashpublications.org. Preclinical data indicate that this compound can induce differentiation of AML cells ryvu.comashpublications.org.
Treatment with this compound has been shown to decrease surface markers associated with stemness, such as CD34, and increase markers related to differentiation, such as CD38 researchgate.netryvu.comryvu.com. This links the mechanism of action of this compound to the induction of differentiation in AML cells ryvu.comryvu.com. Flow cytometry is a technique used to assess these changes in the expression of surface markers ryvu.comryvu.com.
Considerations for Future Clinical Development as Monotherapy or Combination Therapy
Based on preclinical data and the objectives of the initial clinical trials, this compound is being considered for future clinical development as both a monotherapy and in combination with other therapeutic agents nih.govpatsnap.comryvu.com.
Preclinical studies have demonstrated the efficacy of this compound as a single agent in various AML models researchgate.netashpublications.orgryvu.com. The ongoing Phase Ib trial is evaluating SEL120 as a monotherapy to establish its safety, tolerability, and preliminary efficacy ryvu.comashpublications.orgonclive.comryvu.com.
The potential for combination therapy is supported by preclinical findings of synergistic effects when this compound is combined with standard chemotherapy or targeted agents researchgate.net. Combining this compound with chemotherapy has resulted in enhanced effects against AML cells, providing a rationale for clinical development in combination with standard-of-care therapies ryvu.com. Future clinical trials may explore these combinations to potentially improve outcomes and overcome resistance mechanisms nih.govpatsnap.com.
The selection of patients based on biomarkers like phosphorylated STAT levels and LSC-associated signatures could help in identifying individuals most likely to respond to this compound as a monotherapy or guide the selection of appropriate combination partners nih.govpatsnap.com.
Pharmacological Characterization and in Vivo Pharmacodynamics of Sel120 34a
Oral Bioavailability and Absorption Attributes
Preclinical studies have indicated that SEL120-34A exhibits high bioavailability following oral administration nih.govoncotarget.com. This favorable absorption profile has been a key factor enabling its evaluation in in vivo efficacy studies nih.govoncotarget.com. In one study, rapid absorption of a related compound, RVU120 (also a CDK8/CDK19 inhibitor), was observed with a Tmax ranging from 4 to 8 hours after oral administration in a clinical trial setting, suggesting potentially similar absorption characteristics for this compound given its related mechanism and development path onclive.com. The optimization of oral absorption was a consideration during the discovery of potent CDK8/CDK19 modulators acs.org.
Metabolic Stability and Degradation Pathways
This compound has demonstrated metabolic stability in preclinical assessments nih.govoncotarget.com. While specific degradation pathways are not detailed in the provided search results, its metabolic stability contributes to its suitability for in vivo applications and sustained exposure nih.govoncotarget.com. The stability of a compound is a critical factor influencing its pharmacokinetic profile, affecting how long it remains in the body and can exert its effects msdvetmanual.com.
Pharmacokinetic Profile in Preclinical Species (e.g., Elimination Half-Life, Accumulation Dynamics)
Favorable pharmacokinetics have been reported for this compound in preclinical models nih.govnih.gov. While precise elimination half-life data for this compound across various preclinical species are not extensively detailed in the provided snippets, information on a related CDK8/CDK19 inhibitor, RVU120, showed a plasma elimination half-life ranging from 22 to 40 hours in a clinical trial onclive.comryvu.com. Accumulation of RVU120 was reported to be low, based on its half-life or the ratio of AUC on different dosing days onclive.comryvu.com. These findings for a related compound may offer some insight into the potential pharmacokinetic behavior of this compound, although direct studies on this compound in specific preclinical species would provide definitive data. Pharmacokinetic studies are essential for understanding how a drug is processed by the body, including its absorption, distribution, metabolism, and excretion, which in turn informs dosing strategies and predicts efficacy msdvetmanual.com.
In Vivo Pharmacodynamic Markers of CDK8/CDK19 Inhibition
The in vivo pharmacodynamic effects of this compound are primarily assessed through its impact on key signaling pathways and transcriptional programs regulated by CDK8 and CDK19 nih.govnih.govresearchgate.net.
Dose-Dependent Repression of STAT Phosphorylation in Tumor Models
A key pharmacodynamic biomarker of CDK8 inhibition by this compound in vivo is the repression of STAT phosphorylation, particularly STAT1 at serine 727 (S727) and STAT5 at serine 726 (S726) nih.govmedchemexpress.commedchemexpress.comresearchgate.netoncotarget.comresearchgate.netnih.govresearchgate.netresearchgate.netashpublications.orgresearchgate.net. Studies in xenograft tumor models, such as those using Colo205 and HCT116 colorectal cancer cells or AML models, have demonstrated a dose-dependent reduction in STAT1 S727 phosphorylation following treatment with this compound ryvu.comresearchgate.net. This inhibition of serine phosphorylation is consistent with the known role of CDK8/CDK19 in modulating STAT activity nih.govresearchgate.netresearchgate.netnih.govresearchgate.netryvu.com.
Data demonstrating the inhibition of STAT phosphorylation by this compound in cellular contexts are available:
| Compound | Target | IC50 (nM) |
| This compound | CDK8/CycC | 4.4 medchemexpress.commedchemexpress.comoncotarget.comresearchgate.netcaymanchem.comselleckchem.commedchemexpress.eu |
| This compound | CDK19/CycC | 10.4 medchemexpress.commedchemexpress.comoncotarget.comresearchgate.netcaymanchem.comselleckchem.commedchemexpress.eu |
| This compound | STAT1 S727 (in cells) | Inhibits at low nM concentrations medchemexpress.commedchemexpress.comresearchgate.netoncotarget.comresearchgate.netresearchgate.netryvu.comresearchgate.netmedchemexpress.eu |
| This compound | STAT5 S726 (in cells) | Inhibits nih.govmedchemexpress.commedchemexpress.comresearchgate.netoncotarget.comresearchgate.netnih.govresearchgate.netresearchgate.netresearchgate.netmedchemexpress.eu |
This inhibition of STAT phosphorylation is considered a mechanism-based in vivo pharmacodynamic effect researchgate.net.
In Vivo Modulation of Oncogenic Transcriptional Programs
This compound's inhibition of CDK8/CDK19 leads to the modulation of specific oncogenic transcriptional programs in vivo nih.govoncotarget.comnih.govresearchgate.netresearchgate.net. Transcriptional profiling studies in xenograft models have revealed selective activity on genes regulated by STATs and NUP98-HOXA9 signaling, particularly in AML cells nih.govoncotarget.comnih.govresearchgate.netresearchgate.net. A dominant mechanism of action observed in vivo involves the regulation of STATs- and NUP98-HOXA9-dependent transcription nih.govresearchgate.netnih.govresearchgate.netresearchgate.net.
Furthermore, transcriptional profiling in xenografted tumors treated with this compound has shown specific alterations in interferon-responsive genes nih.govoncotarget.comryvu.com. Gene expression analysis has indicated that genes with reduced expression following this compound treatment belong to the interferon I pathway and type I interferon-mediated signaling pathway terms researchgate.net. This subset of STAT-regulated genes has been characterized as the interferon-related DNA damage resistance signature (IRDS), a pathway associated with resistance to radiation and chemotherapy ryvu.comresearchgate.net. This compound has been shown to be a potent repressor of IRDS in vivo ryvu.com.
Systemic and Organ-Specific Pharmacodynamic Responses (e.g., White Blood Cell Counts, Spleen Size)
While the primary focus of the provided information is on the anti-tumor effects and molecular pharmacodynamics of this compound, some insights into systemic effects are available. Preclinical studies have indicated that this compound treatment resulted in tumor growth inhibition in xenograft models without appreciable loss in body weight oncotarget.com.
Regarding effects on normal hematopoiesis or organ size like the spleen, one source mentions that this compound does not appear to affect normal hematopoiesis selleckchem.com. Additionally, studies investigating the effects of CDK8 deficiency in mice models did not detect significant changes in the frequencies of hematopoietic cell subsets in the bone marrow or in blood cells upon CDK8 deletion researchgate.net. This suggests that this compound, as a selective CDK8/CDK19 inhibitor, may have a favorable profile regarding systemic hematopoietic effects, although detailed data on white blood cell counts or spleen size changes directly attributable to this compound treatment in preclinical studies are not extensively provided in the search results.
| Pharmacodynamic Marker | Observed Effect in vivo (Preclinical Models) | Relevant Section |
| STAT1 S727 Phosphorylation | Dose-dependent repression in tumor models ryvu.comresearchgate.net | 5.4.1 |
| STAT5 S726 Phosphorylation | Repression in AML xenograft models nih.govoncotarget.comresearchgate.netnih.govresearchgate.netresearchgate.net | 5.4.1 |
| Oncogenic Transcriptional Programs | Modulation of STATs- and NUP98-HOXA9-dependent transcription nih.govoncotarget.comresearchgate.netnih.govresearchgate.netresearchgate.net | 5.4.2 |
| Interferon-Related DNA Damage Signature (IRDS) | Potent repression ryvu.comresearchgate.net | 5.4.2 |
| Body Weight | No appreciable loss observed during tumor growth inhibition studies oncotarget.com | 5.4.3 |
| Normal Hematopoiesis | Does not appear to affect selleckchem.comresearchgate.net | 5.4.3 |
Structure Activity Relationship Sar and Rational Drug Design of Sel120 34a Analogs
Design and Synthesis Strategies for Substituted Tricyclic Benzimidazole (B57391) Scaffolds
The foundational structure of SEL120-34A is a substituted tricyclic benzimidazole, a scaffold identified and optimized through structure-based drug design methodologies. nih.govresearchgate.net This rational design approach aimed to create compounds that could selectively inhibit CDK8. google.com The synthesis of this compound involves a detailed pathway that leverages the chemical properties of the benzimidazole core to introduce specific substitutions that enhance its binding affinity and selectivity for the CDK8 kinase. nih.govresearchgate.net X-ray crystallography studies were instrumental in guiding this process, providing high-resolution views of how the compound interacts with the ATP-binding site of the kinase. nih.gov This allowed for the strategic placement of chemical groups to maximize interactions and potency.
Comprehensive Evaluation of CDK8/CDK19 Inhibitory Potency (IC50 Values) for Structural Analogs
This compound demonstrates potent inhibition of both CDK8 and its close homolog, CDK19. In biochemical assays, it exhibits a half-maximal inhibitory concentration (IC50) of 4.4 nM against the CDK8/Cyclin C complex and 10.4 nM against the CDK19/Cyclin C complex. nih.govmedchemexpress.commedchemexpress.com This high potency is a direct result of the targeted design strategies employed. When compared to other structurally unrelated CDK8 inhibitors, this compound's activity is highly competitive. nih.gov
The selectivity of this compound is a key feature. While it potently inhibits CDK8/19, it shows only weak activity against CDK9 (IC50 of 1070 nM) and does not significantly inhibit other members of the CDK family, such as CDK1, 2, 4, 6, 5, and 7, even at concentrations up to 1 µM. nih.govmedchemexpress.commedchemexpress.commedchemexpress.com This selectivity is crucial for minimizing off-target effects. The dissociation constant (Kd) for the interaction between this compound and the CDK8 protein has been estimated at a strong 3 nM. nih.govresearchgate.netmedchemexpress.com
Below is a comparative table of IC50 values for this compound and other notable CDK8/19 inhibitors.
| Compound | Target | IC50 (nM) |
| This compound | CDK8/CycC | 4.4 nih.govmedchemexpress.com |
| CDK19/CycC | 10.4 nih.govmedchemexpress.com | |
| CDK9 | 1070 medchemexpress.com | |
| MSC2530818 | CDK8 | 2.6 medchemexpress.com |
| CCT-251921 | CDK8 | 2.3 medchemexpress.com |
| JH-XVI-178 | CDK8 | 1 medchemexpress.com |
| CDK19 | 2 medchemexpress.com | |
| Senexin A | CDK8 | 280 medchemexpress.com |
| Senexin B | CDK8 | 24 researchgate.net |
Mechanistic Validation of Target Binding through Cellular Thermal Shift Assays
Confirming that a drug candidate engages its intended target within the complex environment of a living cell is a critical step in its validation. The Cellular Thermal Shift Assay (CETSA) is a powerful method for demonstrating this target engagement. elrig.orgbioprocessonline.com The principle behind CETSA is that when a small molecule ligand binds to its target protein, it generally confers thermal stability to the protein. elrig.orgnih.gov When cells are heated, unbound proteins denature and precipitate, while ligand-bound proteins remain soluble at higher temperatures. bioprocessonline.com
While specific CETSA data for this compound is not detailed in the provided search results, the utility of this method for the broader class of CDK8 inhibitors has been established. nih.gov For instance, CETSA has been successfully used to confirm that other novel CDK8 inhibitors bind to the CDK8 protein in HCT-116 cells. nih.gov Furthermore, target engagement for this compound in KG-1 acute myeloid leukemia (AML) cell lysates was demonstrated using a competitive binding assay with an ATP-analogue probe, which showed that this compound effectively and dose-dependently binds to CDK8. nih.gov These types of assays provide mechanistic validation that the compound interacts directly with its intended kinase target in a cellular context.
Optimization Methodologies for Enhanced Potency and Selectivity of CDK8/CDK19 Inhibitors
The development of potent and selective CDK8/19 inhibitors like this compound involves iterative cycles of design, synthesis, and testing. Structure-based design is a cornerstone of this optimization process. nih.govacs.org For this compound, X-ray crystallography revealed that it functions as a type I inhibitor, binding to the ATP pocket of CDK8. nih.govresearchgate.net This binding is stabilized by several key interactions, including two halogen bonds formed by the compound's bromine atoms with the hinge region of the protein (specifically with the carbonyl group of Asp98 and the backbone NH of Ala100). nih.gov These specific interactions are crucial for its high affinity and selectivity.
Optimization strategies for other CDK8 inhibitor series have focused on improving potency, kinase selectivity, and pharmacokinetic properties like microsomal stability. nih.govresearchgate.net This often involves scaffold hopping, where the core chemical structure is changed to improve drug-like properties while maintaining or enhancing target engagement. nih.govacs.org For example, the replacement of an imidazo-thiadiazole scaffold with a 3-methyl-1H-pyrazolo[3,4-b]-pyridine led to the development of MSC2530818, a compound with excellent selectivity and oral bioavailability. nih.govacs.org These medicinal chemistry efforts, guided by structural biology and biochemical screening, are essential for refining initial hits into clinical candidates with enhanced potency and selectivity. researchgate.netacs.org
Concluding Remarks and Future Research Directions
Summary of SEL120-34A's Significance as a Targeted Oncological Agent
This compound holds significant promise as a targeted oncological agent due to its specific inhibition of CDK8 and CDK19, kinases integral to the Mediator complex that regulates gene transcription. Preclinical studies have demonstrated its potent activity, particularly in acute myeloid leukemia (AML) cells, where it inhibits the phosphorylation of STAT1 at serine 727 and STAT5 at serine 726. nih.govnih.govmedchemexpress.com This inhibition subsequently affects STAT-dependent and NUP98-HOXA9-dependent transcriptional programs crucial for maintaining the characteristics of leukemia stem cells. nih.govaacrjournals.org The compound has shown differential efficacy, being particularly active in AML cells exhibiting elevated levels of phosphorylated STAT5 S726 and stem cell features. nih.govnih.govaacrjournals.org In vivo studies using xenotransplanted AML models have corroborated these findings, showing significant repression of STAT5 S726 phosphorylation and a reduction in tumor burden. nih.govnih.govashpublications.org Beyond AML, this compound has also shown activity in colorectal cancer (CRC) models by altering the expression of interferon-related DNA damage resistance signature (IRDS) genes, suggesting a broader potential across different cancer types where CDK8/19 and associated transcriptional pathways are implicated. aacrjournals.orgresearchgate.net Its ability to selectively target these transcriptional regulators underscores its significance as a precision medicine agent. nih.govnih.govresearchgate.net
Unexplored Avenues and Emerging Research Questions
Despite the encouraging preclinical data and entry into clinical trials, several unexplored avenues and emerging research questions warrant further investigation for this compound. A key area is a more comprehensive understanding of potential resistance mechanisms that cancer cells might develop against CDK8/19 inhibition. While studies have noted differential sensitivity based on STAT pathway activation, the full spectrum of resistance pathways remains to be elucidated. nih.govaacrjournals.org Identifying biomarkers that predict response beyond phosphorylated STAT levels could refine patient selection for clinical trials and future therapeutic use. The impact of this compound on the tumor microenvironment and immune surveillance is another area that requires deeper exploration, especially given the role of STAT1 in immune responses. aacrjournals.orgryvu.com Furthermore, the potential for off-target effects, although preclinical data suggests selectivity, should be continuously assessed in different biological contexts. medchemexpress.commedchemexpress.eu Optimizing dosing schedules and understanding the pharmacodynamic markers that best correlate with clinical response are also crucial research questions.
Broader Implications for Understanding Transcriptional Dysregulation in Disease
The study of this compound's mechanism of action has broader implications for understanding transcriptional dysregulation in cancer and other diseases. As an inhibitor of CDK8/19, core components of the Mediator complex, this compound serves as a valuable tool to dissect the precise roles of these kinases in controlling gene expression. nih.govnih.govoup.com Research with this compound has highlighted the critical involvement of CDK8/19 in regulating key oncogenic pathways, such as the STAT pathway and NUP98-HOXA9 signaling, which are frequently dysregulated in malignancies like AML. nih.govaacrjournals.orgtandfonline.com By selectively inhibiting these kinases, researchers can gain insights into how their aberrant activity contributes to the altered transcriptional landscapes that drive cancer initiation, progression, and maintenance. nih.govsci-hub.se The observed effects on IRDS genes in CRC also underscore the complex interplay between transcriptional regulation and mechanisms of treatment resistance. aacrjournals.orgresearchgate.net Further research with this compound can help to delineate the specific transcriptional networks controlled by CDK8/19, potentially revealing novel therapeutic targets or strategies for a wider range of diseases characterized by aberrant transcription.
Q & A
Q. What is the molecular mechanism of SEL120-34A as a CDK8 inhibitor?
this compound binds competitively to the ATP pocket of CDK8/Cyclin C, forming halogen bonds with the hinge region (e.g., Val100) and hydrophobic interactions with the front pocket. Structural analysis via X-ray crystallography (2.8 Å resolution) confirmed its binding to the kinase domain in the DFG-in conformation, stabilizing a kinase-inactive state. This interaction inhibits CDK8-mediated phosphorylation of transcriptional regulators like STAT1/STAT5 .
Q. How selective is this compound against CDK8 compared to other CDKs?
this compound exhibits >200-fold selectivity for CDK8 (IC50 = 4.4 nM) over CDK9 (IC50 = 1,070 nM) and minimal inhibition of CDK1, 2, 4, 5, 6, or 7 (remaining activity >70% at 1 µM). Selectivity was validated using kinase profiling assays measuring residual enzymatic activity across 15 CDK/Cyclin complexes. For example, at 1 µM, this compound inhibited CDK8/Cyclin C by 98% but showed <15% inhibition of CDK2/Cyclin A2 .
Q. What experimental models are used to assess this compound’s efficacy in acute myeloid leukemia (AML)?
In vitro studies use AML cell lines (e.g., MV4-11, KG-1) to measure GI50 values (<1 µM) via cell viability assays. In vivo efficacy is tested in xenograft models (e.g., MV4-11-derived tumors in mice) with oral dosing (30–60 mg/kg), showing tumor growth inhibition without toxicity. Transcriptional profiling (RNA-seq) and phospho-STAT1/STAT5 analysis are critical for identifying responsive subtypes .
Advanced Research Questions
Q. How does this compound modulate STAT1/STAT5 signaling in AML cells?
this compound inhibits phosphorylation of STAT1 at Ser727 and STAT5 at Ser726, disrupting their transcriptional activation. This effect is pronounced in AML cells with hyperactivated STAT signaling, as shown by immunoblotting and luciferase reporter assays. Transcriptomic analysis revealed downregulation of STAT target genes (e.g., BCL2L1, MCL1) and NUP98-HOXA9-driven oncogenic programs .
Q. What synergies exist between this compound and other therapeutics (e.g., venetoclax)?
Preclinical studies demonstrate that combining this compound with venetoclax (BCL-2 inhibitor) enhances apoptosis in AML cells via transcriptional silencing of MCL1. In MV4-11 xenografts, this combination achieved tumor regression. Experimental design includes dose-matrix viability assays and in vivo pharmacokinetic/pharmacodynamic (PK/PD) modeling to optimize dosing schedules .
Q. How does this compound influence transcriptional regulation beyond STAT pathways?
this compound disrupts Mediator complex-dependent transcription by blocking CDK8’s role in RNA polymerase II phosphorylation. Chromatin immunoprecipitation (ChIP) assays in AML cells show reduced occupancy of CDK8 and Mediator subunits at promoters of oncogenes like MYC. This is coupled with downregulation of E2F targets and G2/M checkpoint genes, as validated by RNA-seq .
Q. What pharmacokinetic properties support this compound’s use in preclinical models?
this compound has high oral bioavailability (>80% in mice) and metabolic stability (t1/2 >4 hours). Dose optimization studies in xenografts use LC-MS/MS to measure plasma and tumor drug concentrations, correlating with target engagement (e.g., STAT5 phosphorylation suppression) .
Q. Are there cell-type-specific differences in sensitivity to this compound?
Yes. AR-positive prostate cancer cells (e.g., LNCaP) are more sensitive to this compound than AR-negative lines (e.g., PC3), as shown by viability assays and PSA secretion analysis. Sensitivity correlates with baseline CDK8 expression and dependency on Mediator complex activity for androgen receptor signaling .
Q. How is resistance to CDK8 inhibition studied in cellular models?
Resistance mechanisms are investigated using long-term this compound treatment in AML cell lines. Genomic and proteomic profiling (e.g., CRISPR screens, phosphoproteomics) identify compensatory pathways, such as upregulation of CDK9 or MAPK signaling. Combinatorial targeting of these pathways restores sensitivity .
Q. What methodologies are used to validate CDK8 as a therapeutic target in solid tumors?
In prostate cancer, siRNA-mediated CDK8 knockdown and this compound treatment are compared to assess phenotypic overlap (e.g., cell cycle arrest, apoptosis). Patient-derived xenografts (PDXs) and RNA-seq are used to link CDK8 expression to clinical outcomes (e.g., recurrence-free survival) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
